molecular formula C12H10BrN B3266036 (4-Bromobiphenyl-2-yl)amine CAS No. 41604-22-2

(4-Bromobiphenyl-2-yl)amine

Cat. No. B3266036
CAS RN: 41604-22-2
M. Wt: 248.12 g/mol
InChI Key: XQSUPDSUYWQTCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(4-Bromobiphenyl-2-yl)amine” derivatives has been studied in the context of antimicrobial and anticancer drug resistance . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of “this compound” derivatives was confirmed by physicochemical and spectral characteristics . The NMR, IR, and elemental analysis data provided further confirmation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives have been studied . The reaction involves the use of various reagents and conditions .

Mechanism of Action

The mechanism of action of (4-Bromobiphenyl-2-yl)amine is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the amino group. It can also act as a ligand in coordination chemistry due to the presence of the phenyl and bromine groups.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit cytotoxicity towards cancer cells in vitro. It has also been shown to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One major advantage of using (4-Bromobiphenyl-2-yl)amine in lab experiments is its high purity and solubility in organic solvents. This makes it easy to handle and use in a variety of reactions. However, one limitation is its relatively high cost compared to other starting materials.

Future Directions

There are several future directions for the use of (4-Bromobiphenyl-2-yl)amine in scientific research. One potential direction is the development of new pharmaceuticals based on its unique properties. Another direction is the use of this compound in the development of new materials such as liquid crystals and polymers. Additionally, further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is an organic compound with unique properties that make it useful in scientific research. Its synthesis method is relatively straightforward, and it has a variety of applications in the development of new pharmaceuticals and materials. While its mechanism of action and potential biochemical and physiological effects are not fully understood, further studies are needed to fully explore its potential.

Scientific Research Applications

(4-Bromobiphenyl-2-yl)amine is widely used in scientific research due to its unique properties. It is commonly used as a starting material for the synthesis of other organic compounds, such as biologically active molecules and pharmaceuticals. It is also used in the development of new materials, such as polymers and liquid crystals.

Safety and Hazards

While specific safety and hazard information for “(4-Bromobiphenyl-2-yl)amine” was not found, general safety measures should be taken when handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

5-bromo-2-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSUPDSUYWQTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305683
Record name 4-Bromo[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41604-22-2
Record name 4-Bromo[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41604-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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